

The Multifaceted Role of PI5P4K Alpha: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PI5P4K- α -IN-2

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An In-depth Examination of Phosphatidylinositol 5-Phosphate 4-Kinase Alpha's Function, Signaling, and Therapeutic Potential

Phosphatidylinositol 5-phosphate 4-kinase alpha (PI5P4K α), encoded by the PIP4K2A gene, is a critical enzyme in phosphoinositide metabolism. It catalyzes the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling molecule.^{[1][2]} While initially considered a minor pathway for PI(4,5)P₂ synthesis, emerging evidence highlights the non-redundant and crucial roles of PI5P4K α in a multitude of cellular processes, positioning it as a key regulator of cellular signaling, metabolism, and a potential therapeutic target in various diseases, including cancer.^{[2][3][4]} This technical guide provides a comprehensive overview of PI5P4K α 's core functions, its involvement in signaling pathways, and detailed methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Core Function and Enzymatic Activity

PI5P4K α is one of three mammalian PI5P4K isoforms (α , β , and γ), which are also known as type II phosphatidylinositol phosphate kinases (PIP4Ks).^[1] The primary enzymatic function of PI5P4K α is the conversion of PI5P to PI(4,5)P₂.^[2] This activity is crucial for regulating the cellular levels of both of these signaling lipids. Unlike the canonical pathway for PI(4,5)P₂ synthesis from PI4P by PI4P5Ks, the PI5P4K pathway generates distinct intracellular pools of PI(4,5)P₂ at the membranes of organelles such as the Golgi apparatus, endosomes, lysosomes, and the nucleus.^{[5][6]}

The three PI5P4K isoforms exhibit significantly different enzymatic activities in vitro, with PI5P4K α being the most active, displaying an activity two orders of magnitude higher than PI5P4K β , while PI5P4K γ has very little kinase activity.[5][7] PI5P4Ks can form both homo- and heterodimers, and these interactions may modulate their enzymatic activity and subcellular localization.[8][9]

PI5P4K Alpha in Cellular Signaling and Metabolism

PI5P4K α is a central node in several critical signaling pathways, influencing cellular growth, proliferation, and metabolic homeostasis.

mTOR Signaling

PI5P4K α is a key regulator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and metabolism.[2][8][10] PI5P4K α activity influences mTORC1 signaling, which is a master growth regulator that senses and integrates diverse nutritional and environmental cues.[2][11] Inhibition of PI5P4K α has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTORC1.[7][9] This connection positions PI5P4K α as a critical link between phosphoinositide signaling and the cell's metabolic state.

Hippo Signaling Pathway

Recent studies have unveiled a previously unrecognized connection between PI5P4K α and the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis. The core Hippo pathway kinases, MST1/2, have been shown to directly phosphorylate and inhibit PI5P4Ks, including the alpha isoform.[12][13] This inhibition leads to an accumulation of PI5P, which in turn can modulate the activity of downstream Hippo pathway components.[12][14] Specifically, PI5P has been shown to interact with the scaffold protein MOB1, enhancing its interaction with the LATS kinase and thereby promoting the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP.[15] This intricate feedback loop positions PI5P4K α as a crucial regulator of YAP-mediated gene transcription, which is often dysregulated in cancer.[16]

Metabolic Regulation

Beyond its role in major signaling pathways, PI5P4K α is directly implicated in the regulation of cellular metabolism. Knockout studies in mice have revealed distinct roles for the different

PI5P4K isoforms in metabolic processes.[9] Pharmacological inhibition of PI5P4K α/β disrupts cellular energy metabolism, highlighting their importance in maintaining metabolic fitness.[7][9] In the context of prostate cancer, PI5P4K α has been shown to support cancer cell metabolism, and its inhibition exposes a survival vulnerability, particularly during androgen receptor inhibition.[2][17] Furthermore, PI5P4K α plays a role in regulating cellular lipid metabolism by facilitating autophagy.[18]

Role of PI5P4K Alpha in Disease

The dysregulation of PI5P4K α has been implicated in a range of human diseases, most notably in cancer.

Cancer

PI5P4K α exhibits a dual role in cancer, acting as either an oncogene or a tumor suppressor depending on the cellular context.[3] In several cancer types, including acute myeloid leukemia and certain breast cancers, high expression of PI5P4K α is associated with increased cell proliferation and survival.[19] Genetic and pharmacological inhibition of PI5P4K α/β has been shown to selectively kill p53-null tumor cells, suggesting a synthetic lethal relationship.[5][7] In prostate cancer, PI5P4K α expression is inversely correlated with androgen receptor signaling and its inhibition can disrupt the metabolic adaptations that allow cancer cells to survive under androgen deprivation.[2][17] Conversely, in some contexts like glioblastoma, PI5P4K α has been suggested to have a tumor-suppressive role.[4]

Quantitative Data on PI5P4K Alpha and its Inhibitors

The development of small molecule inhibitors targeting PI5P4K α is an active area of research. The following table summarizes the reported IC50 values for some of the key inhibitors of PI5P4K isoforms.

Compound Name	Target Isoform(s)	IC50 (μM)	Assay Type	Reference
CVM-05-002	PI5P4Kα	0.27	Not Specified	[1]
PI5P4Kβ	1.7	Not Specified	[1]	
PI5P4Kα-IN-1	PI5P4Kα	2	Not Specified	[1]
PI5P4Kβ	9.4	Not Specified	[1]	
PI5P4Ks-IN-3	PI5P4Kα	1.34	Not Specified	[1]
PI5P4Kβ	9.9	Not Specified	[1]	
ARUK2007145	PI5P4Kα	pIC50: 7.3	Not Specified	[1]
PI5P4Ky	pIC50: 8.1	Not Specified	[1]	
ARUK2001607	PI5P4Ky	Kd: 7.1 nM	Not Specified	[1]
THZ-P1-2	pan-PI5P4K	Not Specified	Covalent Inhibitor	[20]
A131	Mitotic pathways, PI5P4Ks	Not Specified	Not Specified	[20]
CC260	PI5P4Kα, PI5P4Kβ	Not Specified	Not Specified	[20]
NIH-12848	PI5P4Ky	2-3	Radiometric	[21]
NCT-504	PI5P4Ky	16	Radiometric	[21]
I-OMe tyrphostin AG-538	PI5P4Kα	1	Bioluminescence	[20]

Experimental Protocols

Measurement of PI5P Levels by Non-Radioactive Mass Spectrometry

This method provides a sensitive and non-radioactive means to quantify total PI5P levels from cells and tissues.[22][23][24]

1. Lipid Extraction:

- Homogenize cells or tissues in a suitable solvent mixture (e.g., chloroform:methanol:1N HCl, 100:200:1 v/v/v).
- Add chloroform and 0.1 M HCl to induce phase separation.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.

2. In Vitro Kinase Reaction:

- Resuspend the dried lipid extract in the kinase reaction buffer.
- Add purified recombinant PI5P4K α enzyme.
- Initiate the reaction by adding heavy oxygen-labeled ATP ([^{18}O]-ATP).
- Incubate at room temperature to allow the conversion of PI5P to [^{18}O]-PI(4,5)P2.

3. Sample Preparation for Mass Spectrometry:

- Stop the kinase reaction by adding an acidic solvent mixture.
- Extract the lipids again as described in step 1.
- Dry the final lipid extract.

4. LC-MS/MS Analysis:

- Reconstitute the lipid extract in a suitable solvent for injection.
- Separate the lipid species using liquid chromatography (LC).
- Detect and quantify the [^{18}O]-PI(4,5)P2 product using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

- Use an internal standard of a known amount of a synthetic PI5P species with a distinct mass for absolute quantification.

PI5P4K Alpha Kinase Activity Assay (ADP-Glo™ Bioluminescence Assay)

This homogeneous, high-throughput assay measures the kinase activity of PI5P4K α by detecting the amount of ADP produced in the kinase reaction.[\[3\]](#)[\[5\]](#)[\[19\]](#)[\[25\]](#)

1. Reagent Preparation:

- Prepare the PI5P4K α enzyme solution in kinase assay buffer.
- Prepare the lipid substrate solution containing PI5P and a carrier lipid (e.g., DPPS) in a DMSO-based buffer.
- Prepare the ATP solution in kinase assay buffer.
- Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Kinase Reaction:

- In a 1536-well plate, add the PI5P4K α enzyme solution.
- Add the test compounds (inhibitors) dissolved in DMSO.
- Incubate briefly to allow for compound binding.
- Initiate the reaction by adding a mixture of the lipid substrate and ATP.
- Incubate at room temperature for the desired reaction time.

3. ADP Detection:

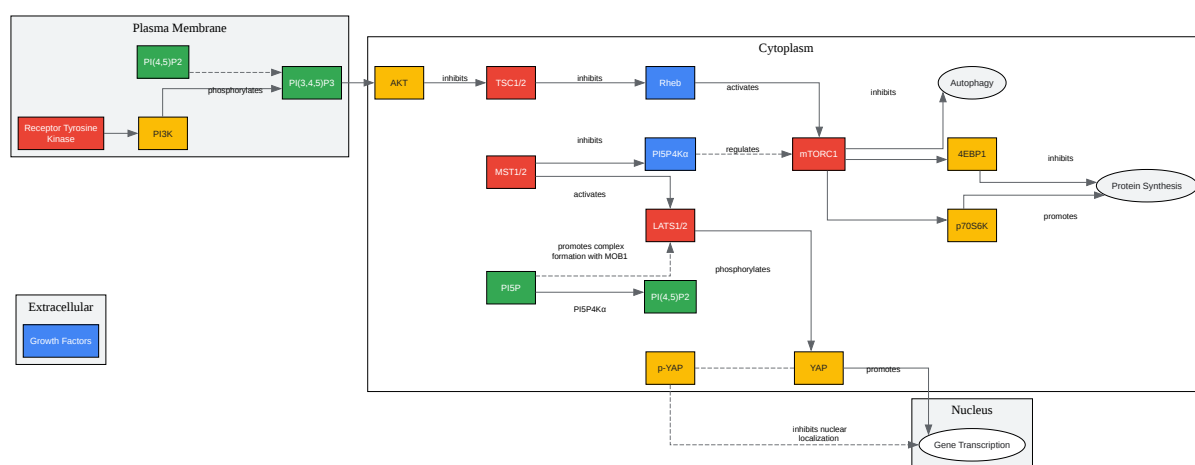
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate to allow for the complete conversion of ATP.

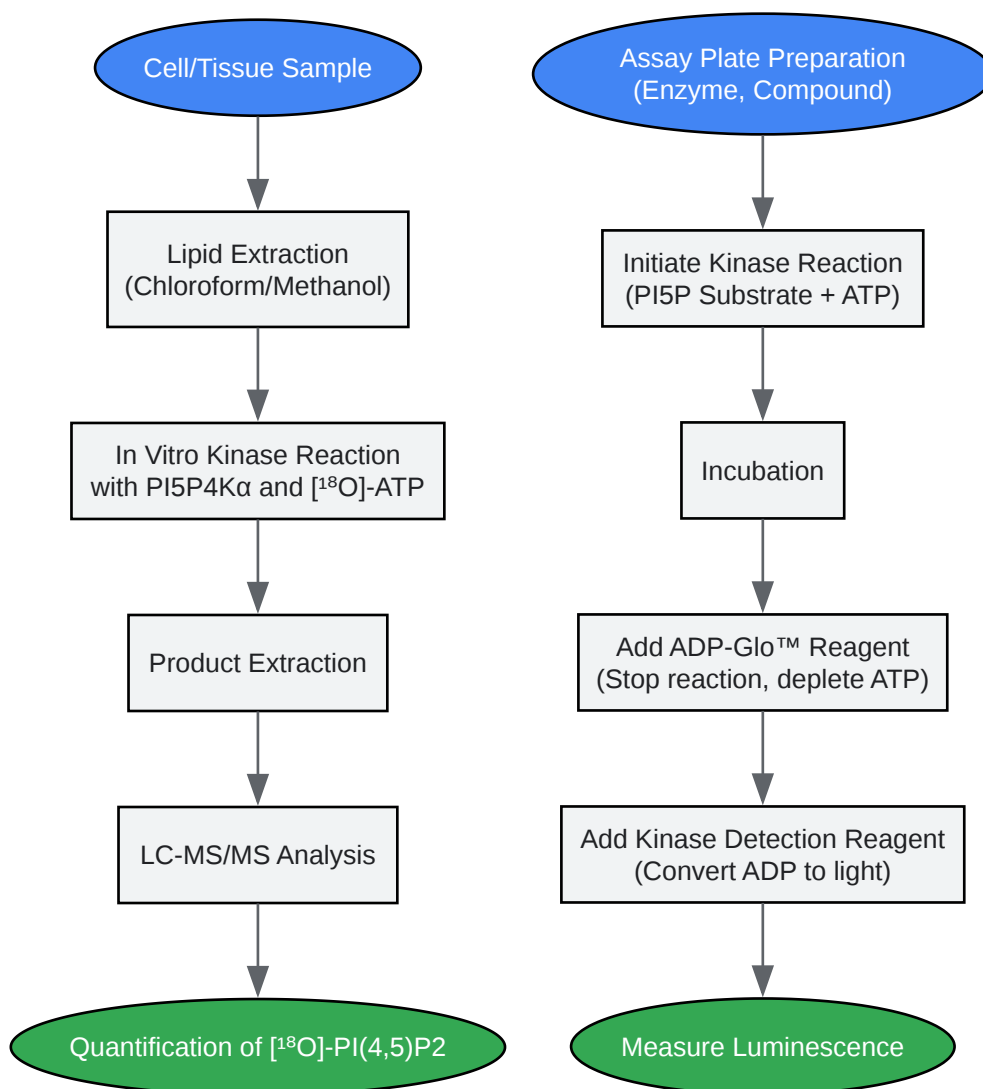
- Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
- Incubate to stabilize the luminescent signal.

4. Data Acquisition:

- Measure the luminescence using a plate reader.
- The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI5P4K α kinase activity.

Visualizations





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